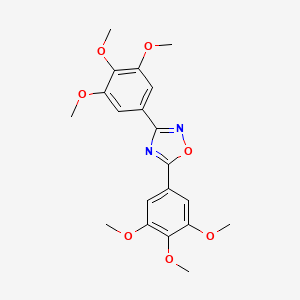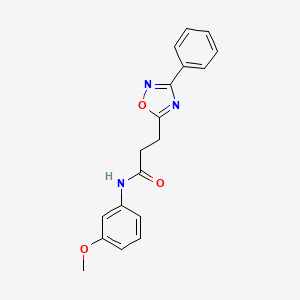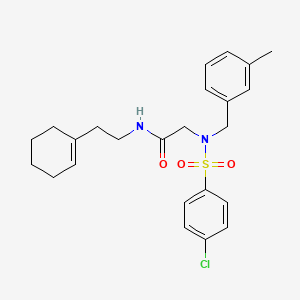
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a synthetic organic compound that features a benzodioxin ring fused with an oxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the solvent . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxamide group.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenated reagents and catalysts are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamides: These compounds have similar structures but differ in the alkyl group attached to the nitrogen atom.
N-aryl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamides: These compounds feature an aryl group instead of a benzyl group.
Uniqueness
N-benzyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is unique due to its specific benzyl substitution, which can influence its chemical
Properties
IUPAC Name |
N-benzyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-16(18-11-12-4-2-1-3-5-12)17(21)19-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVSTYXIEFBMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7690731.png)


![2-ethoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B7690748.png)
![ethyl 4-{[N-(2-phenylethyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B7690774.png)
![N-BENZYL-N-({N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B7690779.png)
![1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperidine](/img/structure/B7690782.png)
![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
![2-[benzyl-(4-bromophenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B7690793.png)
![2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B7690801.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)


